molecular formula C7H15N3O B13810875 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one CAS No. 229499-79-0

1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one

Cat. No.: B13810875
CAS No.: 229499-79-0
M. Wt: 157.21 g/mol
InChI Key: IRJWWHFZAQPQFO-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C8H17N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine with an appropriate acylating agent. One common method is the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product after purification.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may bind to G-protein coupled receptors (GPCRs) or inhibit specific enzymes involved in metabolic pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one: This compound has a phenyl group attached to the piperazine ring, which may confer different biological activities and chemical properties.

    1-[4-(3-Aminophenyl)piperazin-1-yl]ethan-1-one: Similar to the previous compound but with the amino group in a different position on the phenyl ring.

    1-(Piperazin-1-yl)ethan-1-one: This compound lacks the aminomethyl group, which may affect its reactivity and applications.

Properties

CAS No.

229499-79-0

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-[4-(aminomethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C7H15N3O/c1-7(11)10-4-2-9(6-8)3-5-10/h2-6,8H2,1H3

InChI Key

IRJWWHFZAQPQFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CN

Origin of Product

United States

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